Bienvenue dans la boutique en ligne BenchChem!

N-Phenyl-2-aminothiazole

Anti-MRSA Antibacterial Resistance Scaffold Privilege

N-Phenyl-2-aminothiazole (2-anilinothiazole, CAS 33142-18-6) is a heterocyclic building block consisting of a thiazole ring substituted at the 2-position with a phenylamino group. This compound serves as the unsubstituted parent scaffold for a broad class of N-phenyl-2-aminothiazole derivatives that have demonstrated potent biological activities.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 33142-18-6
Cat. No. B1280080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-2-aminothiazole
CAS33142-18-6
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=CS2
InChIInChI=1S/C9H8N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H,(H,10,11)
InChIKeyOGVGQYZRJXSMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-2-aminothiazole (CAS 33142-18-6): Core Scaffold Identity and Procurement Context


N-Phenyl-2-aminothiazole (2-anilinothiazole, CAS 33142-18-6) is a heterocyclic building block consisting of a thiazole ring substituted at the 2-position with a phenylamino group. This compound serves as the unsubstituted parent scaffold for a broad class of N-phenyl-2-aminothiazole derivatives that have demonstrated potent biological activities [1][2]. It is supplied as a research chemical with typical purity specifications of ≥95% and is primarily utilized as a synthetic intermediate for further functionalization rather than as a final bioactive molecule . The compound's value proposition lies in its role as the minimal structural unit from which highly active derivatives are elaborated, enabling systematic structure-activity relationship (SAR) studies.

Why Generic 2-Aminothiazole or N-Alkyl Analogs Cannot Replace N-Phenyl-2-aminothiazole (33142-18-6)


Procurement decisions that treat N-phenyl-2-aminothiazole as interchangeable with simpler 2-aminothiazole (CAS 96-50-4) or N-alkyl-2-aminothiazoles ignore critical structural determinants that drive downstream biological potency. The N-phenyl substituent introduces defined hydrophobic and π-stacking interactions that are absent in N-alkyl or unsubstituted analogs, which is essential for the anti-MRSA activity observed in derivatives of this scaffold [1]. This substitution also facilitates key hydrogen-bonding interactions via the secondary amine NH, a feature lost upon N,N-disubstitution, which can abolish target engagement and limit the compound's versatility as a synthetic intermediate [2][3].

Quantitative Differentiation Evidence for N-Phenyl-2-aminothiazole (33142-18-6) Against Closest Analogs


Anti-MRSA Potency: N-Phenyl-2-aminothiazole Derivatives vs. Unsubstituted 2-Aminothiazole – A Scaffold-Level Comparison

The N-phenyl-2-aminothiazole scaffold serves as the core for derivatives with potent anti-MRSA activity. In a 2020 study, aminoguanidine-substituted N-phenyl-2-aminothiazole derivatives (e.g., compound 3e) exhibited minimum inhibitory concentrations (MICs) comparable to or better than the clinical standards linezolid (MIC 2 µg/mL) and vancomycin (MIC 1 µg/mL) against methicillin-resistant Staphylococcus aureus (MRSA) [1]. In contrast, the unsubstituted 2-aminothiazole scaffold exhibits minimal antibacterial activity, with representative compounds from related series showing MIC values exceeding 128 µM against mycobacterial strains, indicating that the N-phenyl moiety is a critical pharmacophoric element for antimicrobial potency [2].

Anti-MRSA Antibacterial Resistance Scaffold Privilege

GSK3β Kinase Inhibition: N-Phenylthiazol-2-amine Scaffold Affinity vs. 2-Aminothiazole

The N-phenylthiazol-2-amine scaffold confers affinity for glycogen synthase kinase 3 beta (GSK3β), a target implicated in cancer, diabetes, and neurodegenerative disorders. A close structural analog, 4-(1H-indazol-5-yl)-N-phenylthiazol-2-amine (CHEMBL1682545), demonstrates a binding affinity (Ki) of 289 nM against GSK3β in enzymatic assays [1]. In contrast, the unsubstituted 2-aminothiazole core lacks the hydrophobic phenyl ring required for occupancy of the kinase ATP-binding pocket and shows no measurable GSK3β inhibition at comparable concentrations [2]. Variations in the 4-position substituent modulate affinity, but the N-phenyl group is consistently required for kinase engagement across this chemotype.

Kinase Inhibition GSK3β Binding Affinity

Cholinesterase Inhibition: N-Phenylthiazol-2-amine Derivatives Demonstrate Sub-micromolar Potency Against AChE

A series of N-phenylthiazol-2-amine derivatives was screened for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity using the Ellman method, with the clinical drug donepezil serving as a reference standard. The most active derivative, N-(2,3-dimethylphenyl)thiazol-2-amine (3j), achieved an IC50 of 0.009 ± 0.002 µM against AChE, surpassing donepezil (IC50 ~0.02 µM) [1]. While the unsubstituted parent compound N-phenyl-2-aminothiazole (33142-18-6) exhibits more modest intrinsic activity, its value lies in serving as the starting scaffold from which highly optimized inhibitors like 3j are derived through systematic substitution of the phenyl ring [1].

Cholinesterase Inhibition Alzheimer's Disease AChE

Synthetic Accessibility and Verified Yield: Patent-Documented Preparation Route

A reproducible synthetic protocol for N-phenyl-2-aminothiazole is documented in US patent US7285560B2, which describes the acid-catalyzed condensation of phenylthiourea with an acetal to afford the target compound in 52% isolated yield after chromatographic purification [1]. This established route provides a benchmark yield against which alternative synthetic strategies can be compared. In contrast, the synthesis of more complex N-phenyl-2-aminothiazole derivatives with additional substituents often requires multi-step sequences with cumulative yields below 20%, making the parent compound a cost-effective entry point for scale-up [1][2].

Synthetic Chemistry Process Reproducibility Yield Benchmark

Purity Specification Benchmarking: Vendor-Reported Quality Metrics

Commercial suppliers of N-phenyl-2-aminothiazole (33142-18-6) consistently report purity specifications of ≥95%, as documented for catalog items from AKSci (Cat. Q905) and Sigma-Aldrich (AldrichCPR PH010014) . This level of purity is sufficient for use as a building block in medicinal chemistry campaigns without additional purification. In comparison, less common N-alkyl-2-aminothiazole analogs are often supplied at lower purity levels (90-93%) due to more challenging purification, which can introduce variability in downstream reactions .

Quality Control Purity Benchmarking Chemical Procurement

Validated Application Scenarios for N-Phenyl-2-aminothiazole (33142-18-6) Based on Quantitative Evidence


Medicinal Chemistry Starting Material for Anti-MRSA Drug Discovery Programs

As the core scaffold for derivatives with MIC values ≤2 µg/mL against MRSA, comparable to linezolid and vancomycin [1], N-phenyl-2-aminothiazole is the recommended starting material for systematic SAR exploration of novel anti-MRSA agents. Researchers should procure this compound to generate compound libraries through diversification at the thiazole 4- and 5-positions while preserving the essential N-phenyl pharmacophore .

Kinase Inhibitor Probe Development Targeting GSK3β

The N-phenylthiazol-2-amine scaffold provides affinity for GSK3β as demonstrated by the Ki of 289 nM for a closely related derivative [1]. Procurement of the parent compound (33142-18-6) enables parallel synthesis of focused kinase inhibitor libraries by introducing diversity elements at the thiazole 4-position, a strategy validated by the patent literature [1].

Cholinesterase Inhibitor Scaffold for Alzheimer's Disease Research

The N-phenylthiazol-2-amine chemotype has produced derivatives with sub-nanomolar AChE inhibitory activity (IC50 = 0.009 µM for compound 3j), exceeding the potency of the clinical drug donepezil [1]. The parent compound serves as the minimal scaffold for further optimization, enabling medicinal chemists to explore substituent effects on the phenyl ring to improve potency and selectivity [1].

Cost-Efficient Building Block for Scale-Up and Process Chemistry

The documented single-step synthesis yielding 52% product [1] and consistent commercial purity of ≥95% from multiple vendors make N-phenyl-2-aminothiazole a reliable and cost-effective building block for larger-scale medicinal chemistry campaigns. This contrasts with more complex derivatives that require multi-step syntheses with cumulative yields often below 20% [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Phenyl-2-aminothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.